molecular formula C7H4BrN3O2 B2766506 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol CAS No. 1215074-37-5

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

カタログ番号: B2766506
CAS番号: 1215074-37-5
分子量: 242.032
InChIキー: QSVWZZNZIHAZCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol typically involves the bromination of pyrido[3,2-d]pyrimidine-2,4-diol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

作用機序

The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

生物活性

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 1215074-37-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Various methods have been reported in literature, including cyclization reactions and halogenation processes that introduce the bromine atom at the 7-position of the pyrido ring.

Anticancer Activity

Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 45 nM against MCF-7 breast cancer cells and 6 nM against HCT-116 colorectal cancer cells .
Cell LineIC50 (nM)
MCF-745
HCT-1166
HepG-248

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. It has been shown to induce apoptosis and inhibit cell migration in treated cancer cells. The compound's mechanism involves:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways through activation of caspases.
  • Inhibition of Kinases : Acting as an inhibitor for cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure of pyrido[3,2-d]pyrimidines impact their biological efficacy:

  • Substituent Effects : Variations at the 2 and 4 positions significantly influence the potency against specific targets. For example, substituents that enhance hydrogen bonding or π-stacking interactions with target proteins tend to improve inhibitory activity.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of various derivatives of pyrido[3,2-d]pyrimidines on human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
  • EGFR Inhibition : Another investigation focused on the inhibition of epidermal growth factor receptor (EGFR) by modified pyrido[3,2-d]pyrimidines. Among tested compounds, one derivative showed an IC50 value of 13 nM against EGFR kinase, indicating its potential as a targeted therapy for cancers driven by EGFR mutations .

特性

IUPAC Name

7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWZZNZIHAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。